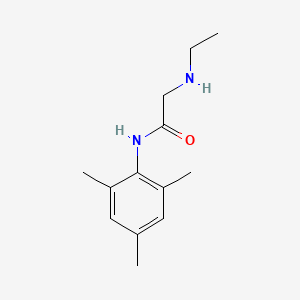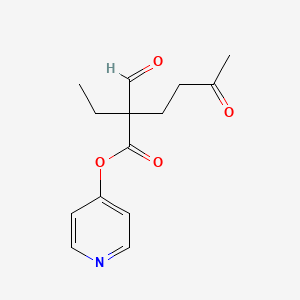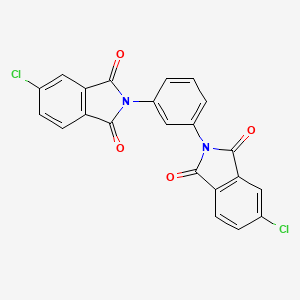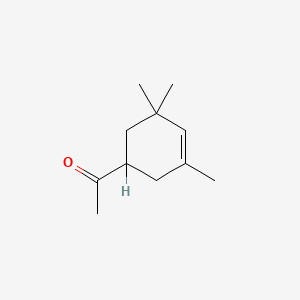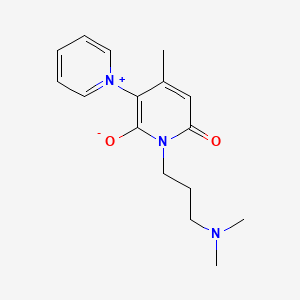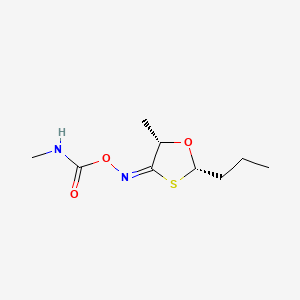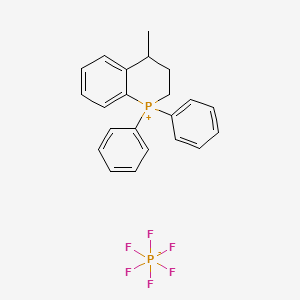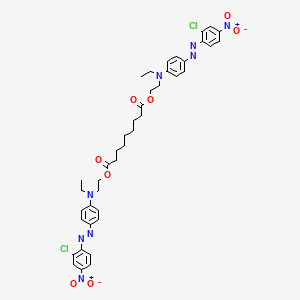
Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat ist eine chemische Verbindung mit der Summenformel C17H28O8 und einem Molekulargewicht von 360,40 g/mol. Es ist bekannt für seine einzigartige Struktur, die drei 1-Methylethylgruppen und eine Acetyloxygruppe umfasst, die an ein Propan-1,2,3-tricarboxylat-Rückgrat gebunden sind. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat beinhaltet typischerweise die Veresterung von Citronsäurederivaten. Ein übliches Verfahren umfasst die Reaktion von Citronsäure mit Isopropylalkohol und Essigsäureanhydrid unter sauren Bedingungen. Die Reaktion verläuft wie folgt:
- Citronsäure wird in Isopropylalkohol gelöst.
- Essigsäureanhydrid wird zu der Lösung gegeben.
- Das Gemisch wird mehrere Stunden unter Rückfluss erhitzt.
- Das Produkt wird durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat unter Verwendung von kontinuierlichen Fließreaktoren im größeren Maßstab durchgeführt, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Verfahren umfasst die automatische Steuerung von Temperatur, Druck und Reaktantenflussraten, um die Reaktionsbedingungen zu optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindungen können in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, was zur Bildung von Citronsäure und Isopropylalkohol führt.
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Carbonsäuren führt.
Substitution: Die Acetyloxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser, Salzsäure oder Natriumhydroxid.
Oxidation: Kaliumpermanganat oder Chromtrioxid.
Substitution: Nucleophile wie Amine oder Alkohole.
Hauptprodukte, die gebildet werden
Hydrolyse: Citronsäure und Isopropylalkohol.
Oxidation: Carbonsäuren.
Substitution: Verschiedene substituierte Citronsäurederivate.
Wissenschaftliche Forschungsanwendungen
Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Stabilisator für bestimmte chemische Reaktionen verwendet.
Biologie: Wird im Studium der Enzymkinetik und als Puffer in biochemischen Assays eingesetzt.
Medizin: Wird auf sein Potenzial für die Verwendung in Medikamententrägersystemen und als Bestandteil in pharmazeutischen Formulierungen untersucht.
Industrie: Wird als Weichmacher bei der Herstellung von flexiblen Kunststoffen und als Additiv in Beschichtungen und Klebstoffen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch ihre katalytische Aktivität beeinflusst wird.
Pufferkapazität: Es wirkt als Puffer, indem es den pH-Wert von Lösungen innerhalb eines bestimmten Bereichs hält, was für viele biochemische Reaktionen entscheidend ist.
Plastifizierung: In industriellen Anwendungen erhöht es die Flexibilität von Polymeren, indem es die intermolekularen Kräfte zwischen Polymerketten reduziert.
Wirkmechanismus
The mechanism of action of Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Buffering Capacity: It acts as a buffer by maintaining the pH of solutions within a specific range, which is crucial for many biochemical reactions.
Plasticization: In industrial applications, it increases the flexibility of polymers by reducing intermolecular forces between polymer chains.
Vergleich Mit ähnlichen Verbindungen
Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Tris(2-Ethylhexyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat: Diese Verbindung hat längere Alkylketten, was zu unterschiedlichen physikalischen Eigenschaften und Anwendungen führt.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propan-1,2,3-tricarboxylat: Diese Verbindung enthält Trimethylsilylgruppen, die eine einzigartige Reaktivität und Stabilität verleihen.
Fazit
Tris(1-Methylethyl) 2-(Acetyloxy)propan-1,2,3-tricarboxylat ist eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen. Seine einzigartige chemische Struktur und seine Eigenschaften machen es für Forschungs- und industrielle Zwecke wertvoll. Das Verständnis seiner Herstellungsverfahren, chemischen Reaktionen und Wirkmechanismen kann bei der Erforschung neuer Anwendungen und der Verbesserung bestehender Prozesse helfen.
Eigenschaften
CAS-Nummer |
94088-82-1 |
|---|---|
Molekularformel |
C17H28O8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tripropan-2-yl 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-10(2)22-14(19)8-17(25-13(7)18,16(21)24-12(5)6)9-15(20)23-11(3)4/h10-12H,8-9H2,1-7H3 |
InChI-Schlüssel |
USDPICIEGXFKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


